molecular formula C12H17BO3 B1416896 [3-(Cyclohexyloxy)phenyl]boronic acid CAS No. 1236190-86-5

[3-(Cyclohexyloxy)phenyl]boronic acid

Cat. No.: B1416896
CAS No.: 1236190-86-5
M. Wt: 220.07 g/mol
InChI Key: JXZKDQGRYCFMAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of [3-(Cyclohexyloxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that boronic acids, in general, have high solubility in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Furthermore, the stability of this compound contributes to its efficacy in the SM coupling reaction .

Biochemical Analysis

Biochemical Properties

[3-(Cyclohexyloxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which makes them useful in enzyme inhibition studies . The interactions of this compound with biomolecules are primarily based on its ability to form stable complexes with hydroxyl groups, which can inhibit the activity of certain enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . This compound’s ability to modulate cellular processes makes it a valuable tool in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to changes in cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, boronic acids are known to inhibit serine proteases, which play a crucial role in protein metabolism and cellular signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it can be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclohexyloxy)phenyl]boronic acid typically involves the reaction of 3-bromophenol with cyclohexanol in the presence of a base to form 3-(cyclohexyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclohexyloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Cyclohexyloxy)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

(3-cyclohexyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKDQGRYCFMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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